molecular formula C8H7NO4S B11751110 (2-Nitroethenesulfonyl)benzene CAS No. 61404-94-2

(2-Nitroethenesulfonyl)benzene

Cat. No.: B11751110
CAS No.: 61404-94-2
M. Wt: 213.21 g/mol
InChI Key: LWFNURQMDOMOAV-UHFFFAOYSA-N
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Description

(2-Nitroethenesulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitroethenesulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with nitric acid and sulfuric acid to introduce the nitro and sulfonyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Nitroethenesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Nitroethenesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitroethenesulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. This property is exploited in various chemical reactions to introduce new functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-nitroethenylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNURQMDOMOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721127
Record name (2-Nitroethenesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-94-2
Record name (2-Nitroethenesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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